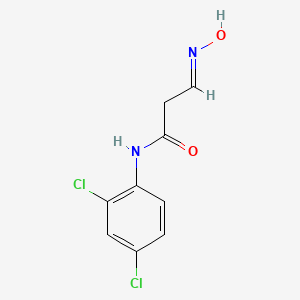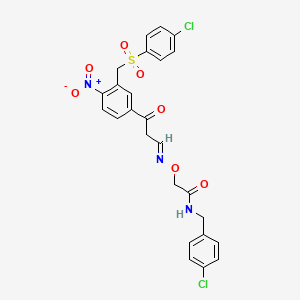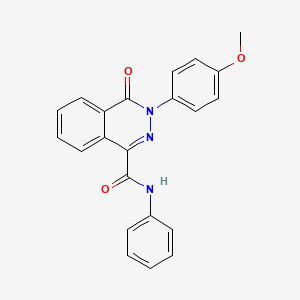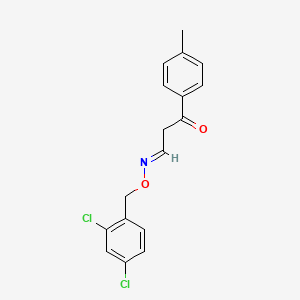
N-(2,4-dichlorophenyl)-3-(hydroxyimino)propanamide
説明
N-(2,4-dichlorophenyl)-3-(hydroxyimino)propanamide, commonly known as DCPA, is a synthetic herbicide used for weed control in various agricultural crops. It was first developed in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity.
科学的研究の応用
Herbicidal Activity
N-(2,4-dichlorophenyl)-3-(hydroxyimino)propanamide and related compounds have been explored for their potential in agricultural sciences, particularly focusing on their herbicidal activities. Studies on structurally similar compounds have shown that these chemicals can be synthesized with high yields and exhibit significant herbicidal effects. The crystal structure and herbicidal activity of such compounds have been a subject of research, demonstrating their effectiveness in controlling unwanted vegetation in agricultural settings (Liu et al., 2008); (Liu et al., 2007).
Anticonvulsant Studies
The anticonvulsant properties of compounds with similar structural features to this compound have been investigated. These studies reveal that such compounds, when screened in animal models, display promising anticonvulsant activities, highlighting their potential application in the treatment of epilepsy and related neurological conditions (A. Idris et al., 2011).
Optical and Electro-Optical Materials
Research into the optical and electro-optical properties of compounds structurally related to this compound has demonstrated their potential as new organic materials for technological applications. These materials have been explored for their nonlinear optical properties, which are crucial for various applications in photonic devices and optical communication technologies (S. Prabhu et al., 2000); (S. Prabhu et al., 2001).
Antimicrobial Properties
The search for new antimicrobial agents has led to the investigation of this compound analogs. These studies have found that certain arylsubstituted halogen(thiocyanato)amides exhibit notable antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial drugs (V. Baranovskyi et al., 2018).
Environmental and Biochemical Studies
Environmental and biochemical research has also benefited from compounds similar to this compound. These studies have involved the synthesis and characterization of new compounds, exploring their applications in areas such as the degradation of hazardous substances and the study of their interactions with biological systems (A. K. Verma et al., 2013).
特性
IUPAC Name |
(3E)-N-(2,4-dichlorophenyl)-3-hydroxyiminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12-15/h1-2,4-5,15H,3H2,(H,13,14)/b12-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEJWOHRGOGZFI-UUILKARUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CC=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3128776.png)
![4-[(E)-methoxyiminomethyl]-3-methyl-1,4-dihydropyrazol-5-one](/img/structure/B3128783.png)
![5-phenyl-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3128796.png)

![N,N-dimethyl-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B3128805.png)
![4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B3128815.png)
![6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3128828.png)
![6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3128830.png)

![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea](/img/structure/B3128848.png)

![N-[(dimethylamino)methylene]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3128852.png)